REACTION_SMILES
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[F:1][C:2]([C:3](=[O:4])[OH:5])([CH2:6][CH:7]=[CH2:8])[F:9].[P:10]([Cl:11])([Cl:12])([Cl:13])[Cl:14]>>[Cl-:11].[F:1][C:2]([C:3](=[O:4])[OH:5])([CH2:6][CH:7]=[CH2:8])[F:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(F)(F)C(=O)O
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Name
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ClP(Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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C=CCC(F)(F)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |